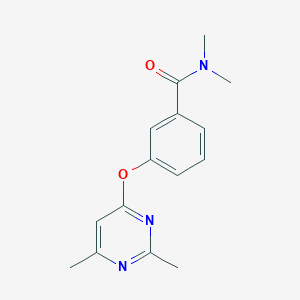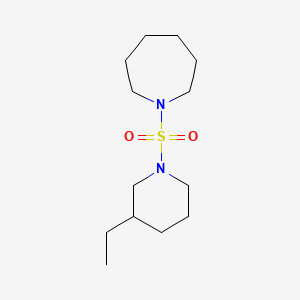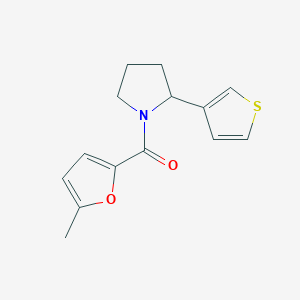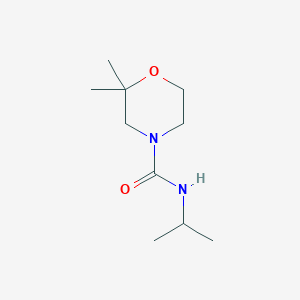![molecular formula C15H17NO2 B7558803 2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
2-[(4-Phenoxyphenyl)methylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Phenoxyphenyl)methylamino]ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research due to its ability to selectively stimulate beta-2 adrenergic receptors. The compound has a wide range of applications in various fields of research, including biochemistry, pharmacology, and physiology.
作用機序
The mechanism of action of 2-[(4-Phenoxyphenyl)methylamino]ethanol involves the selective activation of beta-2 adrenergic receptors. The compound binds to the receptor and induces a conformational change, leading to the activation of downstream signaling pathways. This results in the relaxation of smooth muscle cells, increased heart rate, and increased metabolic rate. The compound also has anti-inflammatory effects and can modulate immune function.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. The compound can increase heart rate, respiratory rate, and metabolic rate. It also has bronchodilatory effects and can relax smooth muscle cells in the airways. The compound can also modulate immune function and has anti-inflammatory effects. In addition, it can increase glucose uptake and metabolism in skeletal muscle cells.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-Phenoxyphenyl)methylamino]ethanol in lab experiments is its selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic agonists on various physiological processes. The compound is also relatively easy to synthesize and has a high degree of purity. However, one of the limitations of using the compound is its potential for off-target effects. The compound can also have variable effects depending on the experimental conditions and the cell type being studied.
将来の方向性
There are several future directions for research involving 2-[(4-Phenoxyphenyl)methylamino]ethanol. One area of research is the development of more selective beta-2 adrenergic agonists with fewer off-target effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of the compound. The compound may also have potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Finally, the compound may have potential applications in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease.
合成法
The synthesis of 2-[(4-Phenoxyphenyl)methylamino]ethanol involves the reaction of 4-phenoxybenzyl chloride with 2-aminoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
科学的研究の応用
2-[(4-Phenoxyphenyl)methylamino]ethanol is widely used in scientific research as a selective beta-2 adrenergic receptor agonist. It has a wide range of applications in various fields, including biochemistry, pharmacology, and physiology. The compound is commonly used to study the role of beta-adrenergic receptors in various physiological processes, including cardiovascular function, metabolism, and respiratory function. It is also used to investigate the molecular mechanisms underlying the effects of beta-adrenergic agonists on cellular signaling pathways.
特性
IUPAC Name |
2-[(4-phenoxyphenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-11-10-16-12-13-6-8-15(9-7-13)18-14-4-2-1-3-5-14/h1-9,16-17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPGNLVWWRYZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)

![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)





![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)
